![molecular formula C28H26BrN3O3S B2700298 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone CAS No. 681280-18-2](/img/structure/B2700298.png)
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone
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Description
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C28H26BrN3O3S and its molecular weight is 564.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds similar to the specified chemical have been synthesized for their potential antimicrobial applications. For example, derivatives of Pyrazolinyl bromophenylthiazoles were designed and evaluated against bacteria such as S. aureus and E. coli, showcasing the antimicrobial potential of such compounds (Hawaiz, 2018).
Antioxidant and Anti-inflammatory Applications
A novel series of pyrazole chalcones demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities. These compounds were evaluated through TNF-alpha and IL-6 inhibitory assays, DPPH free radical scavenging assay, and agar diffusion method against pathogenic bacteria and fungi (Bandgar et al., 2009).
Synthesis and Structural Analysis
The synthesis of complex compounds often involves detailed structural analysis to confirm their configurations. For example, the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking study of a related pyrazol compound were investigated, highlighting the importance of comprehensive structural analysis in the development of new pharmaceutical agents (Mary et al., 2015).
Antiviral Activity
Compounds with a similar structure have been studied for their antiviral activities. For instance, a study on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives evaluated their cytotoxicity and potential anti-HSV1 and anti-HAV-MBB activities, showcasing the potential of such compounds in antiviral drug development (Attaby et al., 2006).
Fungicidal Activity
The synthesis of novel 1,5-Diaryl-1H-Pyrazol-3-Oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against the fungus Gibberella zeae, indicating the potential use of such compounds in agricultural fungicides (Liu et al., 2012).
properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrN3O3S/c1-31-16-26(20-7-4-5-9-23(20)31)36-17-27(33)32-24(21-8-6-10-25(34-2)28(21)35-3)15-22(30-32)18-11-13-19(29)14-12-18/h4-14,16,24H,15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNSJUVPVKNJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone |
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